

Spectroscopic and Synthetic Profile of (1-Adamantylthio)acetic Acid: A Technical Guide

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Compound of Interest

Compound Name: (1-Adamantylthio)acetic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **(1-Adamantylthio)acetic acid**, a molecule of interest in medicinal chemistry and materials science due to the unique properties conferred by its bulky adamantane cage. This document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a generalized experimental protocol for its synthesis. A logical workflow for the synthesis and characterization of this compound is also presented.

Spectroscopic Data

Due to the limited availability of experimentally derived spectra in public databases, the following tables present predicted spectroscopic data for **(1-Adamantylthio)acetic acid**. These predictions are generated using established computational algorithms and serve as a reliable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **(1-Adamantylthio)acetic Acid** (in CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11.5 - 12.5	Singlet	1H	-COOH
~3.25	Singlet	2H	-S-CH ₂ -COOH
~2.05	Broad Singlet	3H	Adamantane-CH
~1.75	Quartet	6H	Adamantane-CH ₂
~1.65	Quartet	6H	Adamantane-CH ₂

Table 2: Predicted ¹³C NMR Spectral Data for **(1-Adamantylthio)acetic Acid** (in CDCl₃)

Chemical Shift (ppm)	Assignment
~177	-COOH
~48	Adamantane-C (quaternary)
~42	-S-CH ₂ -COOH
~36	Adamantane-CH
~30	Adamantane-CH ₂

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Peaks for **(1-Adamantylthio)acetic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
2900-3000	Strong	C-H stretch (Adamantane)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1450	Medium	C-H bend (Adamantane)
~1200-1300	Medium	C-O stretch (Carboxylic Acid)
~600-700	Weak	C-S stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **(1-Adamantylthio)acetic Acid**

m/z	Relative Intensity (%)	Assignment
226.1	High	[M] ⁺ (Molecular Ion)
181.1	Medium	[M - COOH] ⁺
135.1	High	[Adamantyl] ⁺

Experimental Protocols

The synthesis of **(1-Adamantylthio)acetic acid** can be achieved through a two-step process involving the S-alkylation of 1-adamantanethiol followed by the hydrolysis of the resulting ester. The following is a generalized experimental protocol.

Step 1: Synthesis of Ethyl (1-Adamantylthio)acetate

- To a solution of 1-adamantanethiol (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).
- Stir the mixture at room temperature for 30 minutes.

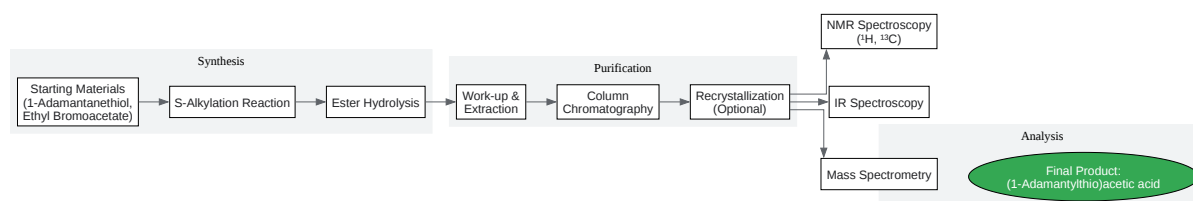
- Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield ethyl (1-adamantylthio)acetate.

Step 2: Hydrolysis to **(1-Adamantylthio)acetic Acid**

- Dissolve the purified ethyl (1-adamantylthio)acetate (1 equivalent) in a mixture of a suitable solvent (e.g., ethanol or tetrahydrofuran) and water.
- Add a base such as lithium hydroxide (LiOH, 2-3 equivalents) or sodium hydroxide (NaOH).
- Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC).
- Acidify the reaction mixture to a pH of ~2-3 with a dilute acid (e.g., 1M HCl).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure to yield **(1-Adamantylthio)acetic acid**.
- The final product can be further purified by recrystallization if necessary.

Experimental Workflow

The logical progression from starting materials to the final, characterized product is a critical aspect of chemical synthesis. The following diagram illustrates a typical experimental workflow for the preparation and analysis of **(1-Adamantylthio)acetic acid**.



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Caption: Experimental workflow for the synthesis and characterization of **(1-Adamantylthio)acetic acid**.

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